molecular formula C22H27N3O B094783 N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine CAS No. 18471-22-2

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine

Cat. No.: B094783
CAS No.: 18471-22-2
M. Wt: 349.5 g/mol
InChI Key: BPGOVPPTXCAFFA-UHFFFAOYSA-N
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Description

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring substituted with diethylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Substitution Reactions:

    Addition of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the oxazole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Dimethylamino)propyl)amino)-4,5-diphenyloxazole
  • 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylthiazole
  • 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylimidazole

Uniqueness

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

18471-22-2

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24)

InChI Key

BPGOVPPTXCAFFA-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine

Origin of Product

United States

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